molecular formula C12H14F2N2O B2789587 N-(4,4-difluorocyclohexyl)picolinamide CAS No. 2034461-69-1

N-(4,4-difluorocyclohexyl)picolinamide

Cat. No. B2789587
CAS RN: 2034461-69-1
M. Wt: 240.254
InChI Key: ZIIFADNGSPEZIZ-UHFFFAOYSA-N
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Description

“N-(4,4-difluorocyclohexyl)picolinamide” is a chemical compound . It is a derivative of picolinamide . Picolinamide is used in a synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles .


Synthesis Analysis

The synthesis of picolinamide derivatives involves a sequential reaction of picolinamide with benzaldehydes promoted by Pd (TFA) 2 . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 . This one-pot protocol provides rapid access to synthetically valuable triaryloxazoles from readily available starting materials under mild conditions .

Scientific Research Applications

Mechanism of Action

Target of Action

N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide primarily targets the nuclear protein poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 plays a crucial role in the signaling and repair of DNA and is a prominent target in oncology .

Mode of Action

This compound acts as a potent, orally available, and highly selective PARP-1 inhibitor . It was developed with the goal of mitigating toxicities arising from cross-inhibition of PARP-2 . The selectivity of this compound for PARP-1 over PARP-2 has been rationalized through cocrystal structures of the compound with both PARP-1 and PARP-2 catalytic domain proteins .

Biochemical Pathways

The inhibition of PARP-1 by N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide affects the DNA repair pathways . PARP-1 is involved in the repair of DNA and its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells that are already deficient in certain DNA repair pathways .

Pharmacokinetics

N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide has excellent ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiles . These properties contribute to its high bioavailability, making it an effective therapeutic agent .

Result of Action

The inhibition of PARP-1 by this compound leads to the accumulation of DNA damage, particularly in cancer cells. This can result in cell death, thereby inhibiting the growth of cancer cells . It has shown high efficacy in vivo both as a single agent and in combination with Temozolomide in MDA-MB-436 and Capan-1 xenograft models .

properties

IUPAC Name

N-(4,4-difluorocyclohexyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c13-12(14)6-4-9(5-7-12)16-11(17)10-3-1-2-8-15-10/h1-3,8-9H,4-7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIFADNGSPEZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CC=N2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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